![molecular formula C14H17N3O2 B11853990 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11853990.png)
3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyphenyl)-1,4,7-triazaspiro[45]dec-3-en-2-one is a chemical compound known for its unique structure and properties It is a spiro compound, which means it has a bicyclic structure with a single atom common to both rings
Méthodes De Préparation
The synthesis of 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one involves multiple steps. One of the key intermediates in its synthesis is cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione. The synthetic route includes catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the starting material . The overall yield of the compound can be optimized through hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . Industrial production methods focus on optimizing these steps to achieve high yields and cost-effectiveness.
Analyse Des Réactions Chimiques
3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves replacing one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves breaking chemical bonds through the addition of water.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis can lead to the formation of carboxylic acids or alcohols, while oxidation can produce ketones or aldehydes.
Applications De Recherche Scientifique
3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Chemistry: It is used as a reference material and in the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological processes and interactions.
Industry: The compound is used in the development of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. For instance, it acts as an ACC inhibitor, interrupting lipid biosynthesis in insects . This makes it effective against piercing-sucking insects like aphids, mites, and whiteflies. The compound is systemic, meaning it can be transported throughout the plant, providing comprehensive protection .
Comparaison Avec Des Composés Similaires
3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one can be compared with other similar compounds such as:
Spirotetramat: Another spiro compound with similar insecticidal properties.
3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate: A compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific molecular interactions and the range of applications it offers in various fields.
Propriétés
Formule moléculaire |
C14H17N3O2 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
3-(2-methoxyphenyl)-1,4,9-triazaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C14H17N3O2/c1-19-11-6-3-2-5-10(11)12-13(18)17-14(16-12)7-4-8-15-9-14/h2-3,5-6,15H,4,7-9H2,1H3,(H,17,18) |
Clé InChI |
NCEWPWBEBLCSOO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=NC3(CCCNC3)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


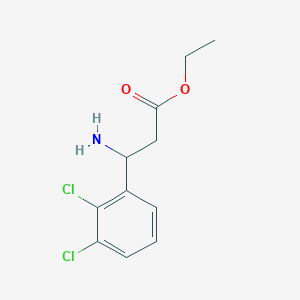
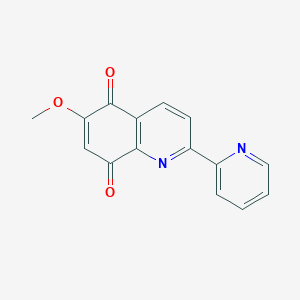

![N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide](/img/structure/B11853932.png)
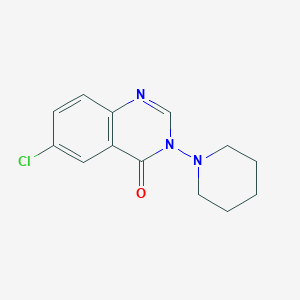


![7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B11853949.png)
![3-Methyl-4-phenylisoxazolo[4,3-c]quinoline](/img/structure/B11853958.png)
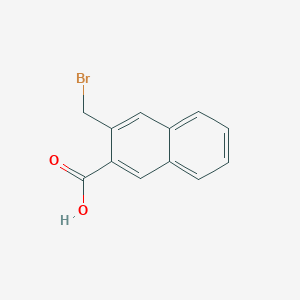
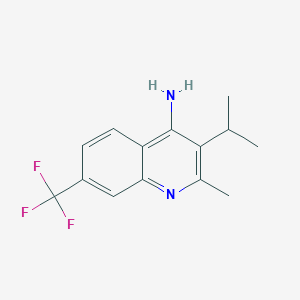

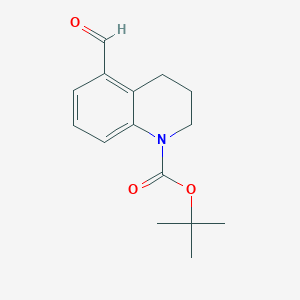
![N-((4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B11853996.png)
